molecular formula C17H19FN4 B4756963 2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4756963
M. Wt: 298.36 g/mol
InChI Key: GESGRUQRZSRBKG-UHFFFAOYSA-N
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Description

2-Ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with ethyl, fluorophenyl, and trimethylamine groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole intermediate undergoes further cyclization with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of substituents: The ethyl, fluorophenyl, and trimethylamine groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-Ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

2-Ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in the nature and position of substituents. They may exhibit different biological activities and chemical reactivity.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group may have similar chemical properties but differ in their biological activities depending on the other substituents present.

    Trimethylamine derivatives: These compounds may have similar basicity and nucleophilicity but differ in their overall chemical and biological properties.

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4/c1-5-14-16(12-6-8-13(18)9-7-12)17-19-11(2)10-15(21(3)4)22(17)20-14/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESGRUQRZSRBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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